molecular formula C8H12N2O2 B596610 methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1245644-44-3

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No. B596610
CAS RN: 1245644-44-3
M. Wt: 168.196
InChI Key: BRWMAPAQXFOWFV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is an off-white to yellow crystalline powder . This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate is represented by the InChI code: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) and the InChI key is VLDUBDZWWNLZCU-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” are not available, it’s known that imidazole compounds are key components to functional molecules used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 °C .

Safety and Hazards

Ethyl 5-methyl-1H-imidazole-4-carboxylate has several hazard statements: H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMAPAQXFOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

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